molecular formula C12H11N2NaO4 B14509583 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt CAS No. 63717-01-1

3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt

Cat. No.: B14509583
CAS No.: 63717-01-1
M. Wt: 270.22 g/mol
InChI Key: CZDBLBODEYKMNV-UHFFFAOYSA-M
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Description

3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of quinazoline derivatives to yield 1,2,3,4-tetrahydroquinazoline . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include different quinazoline derivatives with varying functional groups and oxidation states, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

63717-01-1

Molecular Formula

C12H11N2NaO4

Molecular Weight

270.22 g/mol

IUPAC Name

sodium;3-(1-methyl-2,4-dioxoquinazolin-3-yl)propanoate

InChI

InChI=1S/C12H12N2O4.Na/c1-13-9-5-3-2-4-8(9)11(17)14(12(13)18)7-6-10(15)16;/h2-5H,6-7H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

CZDBLBODEYKMNV-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

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